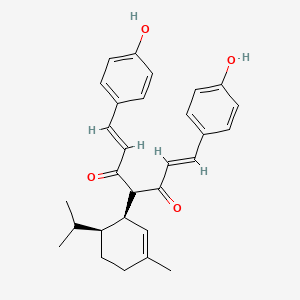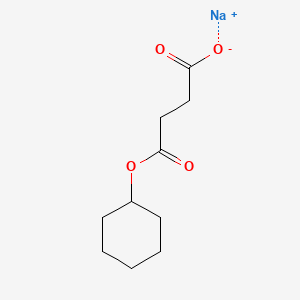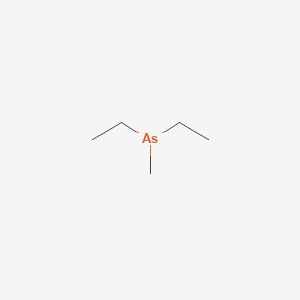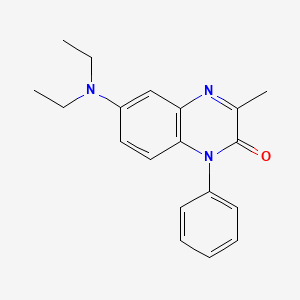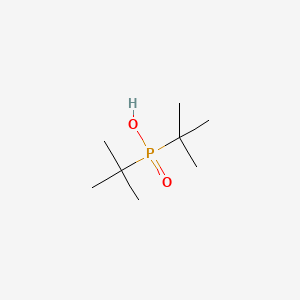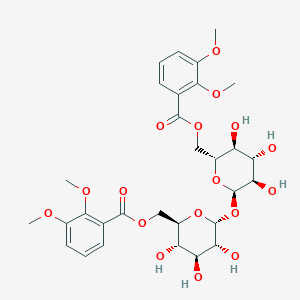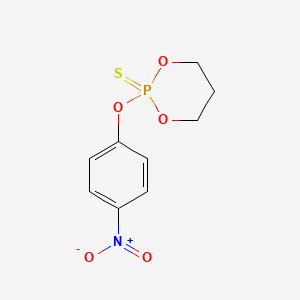
2-(4-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinane-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinane-2-thione is an organophosphorus compound characterized by the presence of a nitrophenoxy group attached to a dioxaphosphinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinane-2-thione typically involves the reaction of 4-nitrophenol with a suitable phosphorus-containing reagent under controlled conditions. One common method includes the use of phosphorus pentasulfide (P2S5) as a reagent, which facilitates the formation of the dioxaphosphinane ring. The reaction is usually carried out in an inert solvent such as toluene or dichloromethane, and the temperature is maintained at around 60-80°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinane-2-thione undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phosphinane derivatives.
Scientific Research Applications
2-(4-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinane-2-thione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinane-2-thione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular pathways, leading to changes in gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenoxy)acetic acid
- 1-(2-(4-Nitrophenoxy)ethyl)pyrrolidine
- 2-(4-Nitrophenoxy)-N-1,3-thiazol-2-ylacetamide
Uniqueness
2-(4-Nitrophenoxy)-1,3,2lambda~5~-dioxaphosphinane-2-thione is unique due to its dioxaphosphinane ring structure, which imparts distinct chemical properties and reactivity compared to other similar compounds
Properties
CAS No. |
889-44-1 |
|---|---|
Molecular Formula |
C9H10NO5PS |
Molecular Weight |
275.22 g/mol |
IUPAC Name |
2-(4-nitrophenoxy)-2-sulfanylidene-1,3,2λ5-dioxaphosphinane |
InChI |
InChI=1S/C9H10NO5PS/c11-10(12)8-2-4-9(5-3-8)15-16(17)13-6-1-7-14-16/h2-5H,1,6-7H2 |
InChI Key |
JSJZEQBVEKKYFS-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(=S)(OC1)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-Dimethyl-4-({4-[(trifluoromethyl)sulfonyl]phenyl}diazenyl)aniline](/img/structure/B14756191.png)
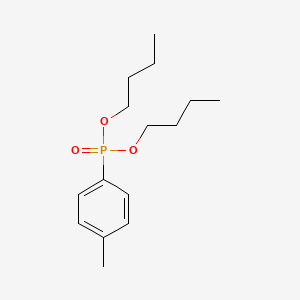
![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
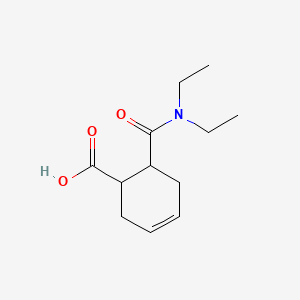

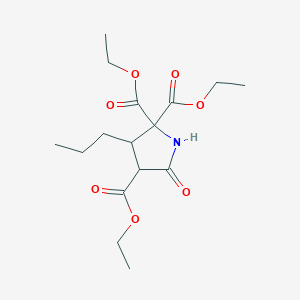
![4-[(E)-3-oxo-3-pyridin-2-ylprop-1-enyl]benzoic acid](/img/structure/B14756239.png)
